molecular formula C22H29ClO5 B563828 Beclomethasone-d5 CAS No. 1263143-48-1

Beclomethasone-d5

Cat. No.: B563828
CAS No.: 1263143-48-1
M. Wt: 413.95
InChI Key: NBMKJKDGKREAPL-PAEDUFRWSA-N
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Description

Beclomethasone-d5 is a deuterated form of Beclomethasone, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in research settings to trace metabolic pathways and understand the drug’s behavior in biological systems .

Mechanism of Action

Target of Action

Beclomethasone-d5 is a deuterated compound of Beclomethasone . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of this compound . Glucocorticoid receptors are involved in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

This compound, like Beclomethasone, is a prodrug . It is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP) , upon administration . This metabolite has a high binding affinity for the glucocorticoid receptor . The binding of 17-BMP to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor by 17-bmp leads to the attenuation of inflammatory responses . This is achieved by suppressing the actions of various inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Beclomethasone. Beclomethasone is rapidly converted into 17-BMP upon administration . The absolute bioavailability of inhaled Beclomethasone is low (2%), but the bioavailability of the active metabolite 17-BMP is high (62%) for inhaled dosing . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The binding of 17-BMP to the glucocorticoid receptor results in anti-inflammatory, antipruritic, and anti-allergy effects . This leads to the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The efficacy and safety of this compound are likely to be influenced by various environmental factors, although specific studies on this compound are lacking. For Beclomethasone, it has been shown that its effectiveness can be influenced by the method of administration . For example, inhaled Beclomethasone remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Biochemical Analysis

Biochemical Properties

Beclomethasone-d5 interacts with the glucocorticoid receptor, mediating its therapeutic action . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP), which has potent anti-inflammatory activity .

Cellular Effects

This compound, through its active metabolite 17-BMP, exerts anti-inflammatory effects on various types of cells . It influences cell function by modulating cell signaling pathways and gene expression, thereby reducing inflammation .

Molecular Mechanism

This compound is rapidly converted into 17-BMP upon administration . 17-BMP acts on the glucocorticoid receptor to mediate its therapeutic action . This interaction results in changes in gene expression, leading to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . It has been shown to synergistically relax human bronchi, with the extent of this interaction being very strong at low-to-medium concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, a study showed that a hydrogel formulation of this compound successfully treated sub-chronic dermatitis in an animal model within a shorter period of time compared to a commercial cream .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by esterases CYP3A . It is rapidly and extensively hydrolyzed to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has negligible oral and intranasal bioavailability due to extensive presystemic conversion of this compound to 17-BMP in the lung .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it interacts with the glucocorticoid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-d5 involves the incorporation of deuterium atoms into the Beclomethasone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Beclomethasone-d5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its active forms.

    Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are useful for further pharmacological studies .

Scientific Research Applications

Beclomethasone-d5 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Beclomethasone Dipropionate: The non-deuterated form of Beclomethasone, widely used in clinical settings.

    Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness of Beclomethasone-d5: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-PAEDUFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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